An In-depth Technical Guide to 3-Bromo-1-pentyne: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-Bromo-1-pentyne: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-pentyne is a halogenated alkyne of significant interest in synthetic organic chemistry. Its structure combines a terminal alkyne, a valuable handle for carbon-carbon bond formation, with a propargylic bromide, a reactive site amenable to a wide array of nucleophilic substitutions and organometallic transformations. This unique combination of functional groups makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents, agrochemicals, and specialty materials.[1] While specific experimental data for this compound is not extensively documented in public literature, its chemical behavior can be reliably inferred from its close structural analog, propargyl bromide (3-bromo-1-propyne). This guide provides a detailed overview of the predicted physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of 3-Bromo-1-pentyne, grounded in the established principles of propargylic systems.
Chemical Structure and Physicochemical Properties
The structure of 3-Bromo-1-pentyne features a five-carbon chain with a terminal triple bond between C1 and C2, and a bromine atom located at the propargylic C3 position. The carbon atom bearing the bromine is a chiral center, meaning the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.
Caption: Molecular structure of 3-Bromo-1-pentyne.
The physicochemical properties of 3-Bromo-1-pentyne are summarized below. It is important to note that while some data is reported, values such as boiling point and density are not consistently available and should be treated with caution. Properties are compared with the lower homolog, propargyl bromide, for reference.
| Property | Value for 3-Bromo-1-pentyne | Reference Analog: Propargyl Bromide |
| CAS Number | 24480-13-5[2] | 106-96-7[1] |
| Molecular Formula | C₅H₇Br[2] | C₃H₃Br[1] |
| Molecular Weight | 147.01 g/mol [3] | 118.96 g/mol [1] |
| Appearance | Colorless liquid (predicted)[2] | Colorless liquid[1] |
| Boiling Point | Data not available | 89 °C[1] |
| Density | Data not available | 1.57 g/mL (20 °C)[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, ethanol, benzene) (predicted)[4] | Insoluble in water; Soluble in organic solvents[1] |
Spectroscopic Analysis (Predicted)
For a research audience, understanding the expected spectroscopic signature is crucial for reaction monitoring and product characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment:
-
Terminal Alkyne (C1-H): A triplet around δ 2.0-2.5 ppm, coupled to the C3 proton.
-
Propargylic Proton (C3-H): A multiplet around δ 4.5-5.0 ppm, coupled to the terminal alkyne proton and the methylene protons at C4.
-
Methylene Protons (C4-H₂): A multiplet around δ 1.8-2.2 ppm, coupled to the C3 proton and the methyl protons at C5.
-
Methyl Protons (C5-H₃): A triplet around δ 1.0-1.3 ppm, coupled to the methylene protons at C4.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the following approximate chemical shifts:
-
C5 (CH₃): ~δ 10-15 ppm
-
C4 (CH₂): ~δ 25-35 ppm
-
C3 (CHBr): ~δ 35-45 ppm
-
C2 (C≡C): ~δ 80-90 ppm
-
C1 (≡C-H): ~δ 70-80 ppm
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for its key functional groups:
-
≡C-H stretch (terminal alkyne): A sharp, strong band around 3300 cm⁻¹[5]
-
C≡C stretch: A weak to medium band around 2100-2150 cm⁻¹[5]
-
C-H sp³ stretch: Bands in the 2850-3000 cm⁻¹ region.
-
C-Br stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak will appear with a nearly 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] The primary fragmentation pathway would be the loss of the bromine atom (M-Br)⁺, leading to a prominent peak corresponding to the C₅H₇⁺ cation.
Synthesis of 3-Bromo-1-pentyne
A reliable and common method for the synthesis of propargylic bromides is the conversion of the corresponding propargylic alcohol. For 3-Bromo-1-pentyne, the precursor would be 1-pentyn-3-ol. The Appel reaction, utilizing triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂), is a standard and effective protocol.[7]
Caption: Proposed workflow for the synthesis of 3-Bromo-1-pentyne.
Experimental Protocol: Synthesis from 1-Pentyn-3-ol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[8]
-
Reaction Setup: To a solution of triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C using an ice bath.
-
Bromine Addition: Slowly add elemental bromine (1.1 eq.) dropwise to the stirred solution. The characteristic orange color of bromine should dissipate as it reacts to form the dibromotriphenylphosphorane intermediate. Maintain the temperature at 0 °C during the addition.[7]
-
Alcohol Addition: Once the bromine addition is complete and the solution is a pale yellow or white suspension, slowly add a solution of 1-pentyn-3-ol (1.0 eq.) in anhydrous CH₂Cl₂.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Extraction and Drying: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a non-polar eluent like hexanes, to yield pure 3-Bromo-1-pentyne.[7]
Reactivity and Synthetic Applications
The dual functionality of 3-Bromo-1-pentyne dictates its reactivity. The bromine at the C3 position is propargylic, making it an excellent leaving group and a potent electrophilic site for nucleophilic substitution reactions. This reactivity is enhanced by the ability of the adjacent alkyne to stabilize the transition state of SN1-type reactions or to participate in SN2' rearrangements. The terminal alkyne provides a nucleophilic center (as an acetylide) or an electrophilic site for addition reactions.
Caption: Key reaction pathways involving 3-Bromo-1-pentyne.
Nucleophilic Substitution
As a reactive alkylating agent, 3-Bromo-1-pentyne readily undergoes SN2 reactions with a wide range of soft and hard nucleophiles.[1] This allows for the introduction of various functional groups at the propargylic position.
-
With alkoxides (R-O⁻): Forms propargyl ethers.
-
With azide (N₃⁻): Forms propargyl azides, which are precursors to triazoles via click chemistry.[1]
-
With cyanide (CN⁻): Extends the carbon chain, forming a nitrile.
Organometallic Reagent Formation
Treatment with magnesium metal in an ether solvent is expected to form the corresponding Grignard reagent. Due to the nature of the propargylic system, this often results in an equilibrium mixture of the propargyl and the rearranged allenyl Grignard reagent (CH₃-CH=C=CH-MgBr).[4] This mixture can then be used to react with various electrophiles, such as aldehydes and ketones.[9]
Metal-Catalyzed Cross-Coupling Reactions
The terminal alkyne functionality makes 3-Bromo-1-pentyne an ideal substrate for Sonogashira coupling reactions. In the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, it can be coupled with aryl or vinyl halides to form more complex conjugated enyne systems.
Electrophilic Addition to the Alkyne
The triple bond can undergo electrophilic addition. For example, reaction with an excess of HBr would lead to the formation of a dibrominated alkene. The regioselectivity of the first addition would follow Markovnikov's rule, placing the second bromine at the C2 position.[10][11]
Safety and Handling
CAUTION: Haloalkynes, particularly propargylic halides, are hazardous compounds that must be handled with extreme care.[12]
-
Toxicity and Irritation: Propargyl bromide is a known lachrymator (tear-inducing agent) and is toxic and corrosive.[1][13] 3-Bromo-1-pentyne should be assumed to have similar properties. All manipulations must be conducted in a chemical fume hood.[14]
-
Explosive Instability: Propargyl bromide is known to be shock-sensitive and can decompose explosively, especially when heated under confinement.[13][15] This instability is often mitigated by diluting the compound in a solvent like toluene.[1] 3-Bromo-1-pentyne should be treated as potentially unstable, and heating should be done with caution.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and certain metals like copper, silver, and mercury, which can form explosive acetylides.[16]
-
Storage: Store in a cool, dark place under an inert atmosphere, away from incompatible materials.[4]
Conclusion
3-Bromo-1-pentyne is a valuable, albeit under-documented, synthetic intermediate. Its chemical behavior is governed by the synergistic reactivity of a terminal alkyne and a propargylic bromide. By understanding its predicted properties and leveraging the well-established chemistry of analogous compounds, researchers can effectively utilize this reagent as a key building block in the synthesis of diverse and complex organic molecules for a wide range of applications in drug discovery and materials science.
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